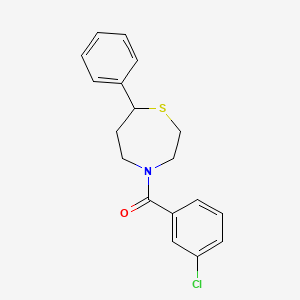

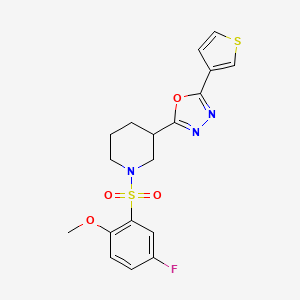

![molecular formula C22H22N2O6 B2531588 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883086-44-0](/img/structure/B2531588.png)

3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C22H22N2O6 and its molecular weight is 410.426. The purity is usually 95%.

BenchChem offers high-quality 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymeric Material Development

Research in the field of polymeric materials has explored derivatives similar to 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) for various applications. For instance, poly[bis(pyrrol-2-yl)arylenes], synthesized through electropolymerization from low oxidation potential monomers, including derivatives of bis(pyrrol-2-yl) arylenes, show promising electrical conductivity and stability. This development highlights potential applications in conducting polymers for electronic devices (Sotzing et al., 1996).

Photoluminescent Materials

Compounds structurally related to 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) have been explored for their fluorescence properties, indicating their potential as organic light-emitting materials. For example, synthesis and fluorescence studies on bis(2,4,5-trisubstitutedoxazoles) have shown these compounds to be promising for use in organic light-emitting diodes (OLEDs), based on their photoluminescence characteristics (Sha Hong-bin, 2010).

Coordination Polymers

The synthesis of coordination polymers from derivatives of 3,5-dihydroxybenzoates, including compounds with structural similarities to 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), has been reported. These polymers, assembled with lanthanide ions, exhibit unique crystal structures and photophysical properties, showcasing the versatility of such compounds in material science and photophysical research (Sivakumar et al., 2011).

Molecular Electronics

Research into diiron(III) complexes of tridentate 3N ligands, which bear functional resemblance to 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), has shown the effect of capping ligands on the hydroxylation of alkanes. This study provides insights into the catalytic properties of such complexes, suggesting applications in molecular electronics and catalysis (Sankaralingam & Palaniandavar, 2014).

Advanced Polymer Synthesis

Innovations in polymer chemistry have explored the synthesis of novel soluble aromatic polyesters with pendant cyano groups, utilizing precursors that share functional groups with 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one). These developments underscore the potential for creating advanced polymeric materials with enhanced thermal stability and solubility, relevant for a wide range of industrial applications (Yikai Yu et al., 2009).

Future Directions

The future directions for these compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . They may also serve as a template for the design of new approaches with good simplicity, sensitivity, and selectivity for the detection of Pb2+ .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been reported to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

The compound’s solubility, stability, and vapor pressure suggest that it may have certain bioavailability characteristics .

Result of Action

The compound has shown potent activities against certain cancer cell lines. For instance, similar compounds have shown inhibitory activity against HeLa and A549 cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been reported to be stable at room temperature in closed containers under normal storage and handling conditions. It may discolor on exposure to air and light .

Properties

IUPAC Name |

3-[1,3-benzodioxol-5-yl-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-11-7-14(25)19(21(27)23(11)3)18(13-5-6-16-17(9-13)30-10-29-16)20-15(26)8-12(2)24(4)22(20)28/h5-9,18,25-26H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVBZXRCBNLPFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=CC3=C(C=C2)OCO3)C4=C(C=C(N(C4=O)C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

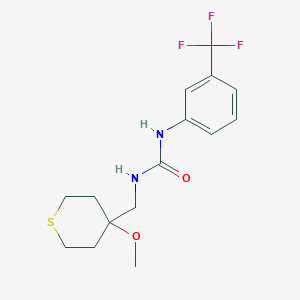

![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)

![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)

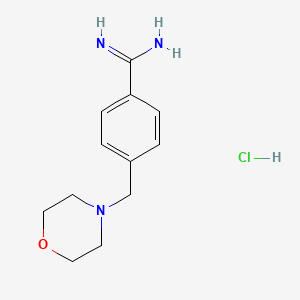

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)

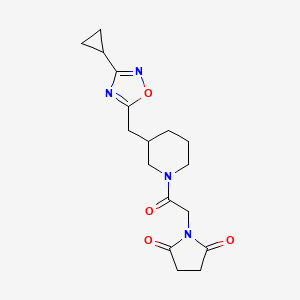

![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)

![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)